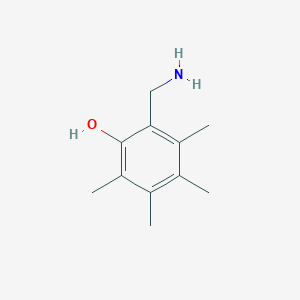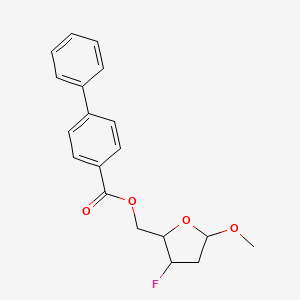
Methyl 2,3-dideoxy-3-fluoro-5-O-(4-phenylbenzoyl)-beta-D-erythro pentofuranoside
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(2R,3S,5S)-3-fluoro-5-methoxyoxolan-2-yl]methyl 4-phenylbenzoate is a synthetic organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes a fluorinated oxolane ring and a phenylbenzoate moiety, making it an interesting subject for scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(2R,3S,5S)-3-fluoro-5-methoxyoxolan-2-yl]methyl 4-phenylbenzoate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the oxolane ring: This step involves the cyclization of a suitable diol precursor in the presence of an acid catalyst.
Introduction of the fluorine atom: The fluorination of the oxolane ring can be achieved using a fluorinating agent such as diethylaminosulfur trifluoride (DAST) under controlled conditions.
Esterification: The final step involves the esterification of the fluorinated methoxyoxolane with 4-phenylbenzoic acid using a coupling agent like dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of [(2R,3S,5S)-3-fluoro-5-methoxyoxolan-2-yl]methyl 4-phenylbenzoate may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated systems for reagent addition, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
[(2R,3S,5S)-3-fluoro-5-methoxyoxolan-2-yl]methyl 4-phenylbenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can occur at the fluorine or methoxy positions using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.
Substitution: Sodium hydride (NaH) in dimethylformamide (DMF).
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, alkanes.
Substitution: Amines, thiols.
Scientific Research Applications
[(2R,3S,5S)-3-fluoro-5-methoxyoxolan-2-yl]methyl 4-phenylbenzoate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials with specific properties, such as improved thermal stability or enhanced mechanical strength.
Mechanism of Action
The mechanism of action of [(2R,3S,5S)-3-fluoro-5-methoxyoxolan-2-yl]methyl 4-phenylbenzoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to enzymes: Inhibiting or activating enzyme activity through covalent or non-covalent interactions.
Modulating signaling pathways: Affecting cellular signaling pathways involved in inflammation, cell proliferation, or apoptosis.
Interacting with receptors: Binding to specific receptors on the cell surface or within the cell, leading to changes in cellular function.
Comparison with Similar Compounds
[(2R,3S,5S)-3-fluoro-5-methoxyoxolan-2-yl]methyl 4-phenylbenzoate can be compared with other similar compounds, such as:
[(2R,3S,5S)-3-fluoro-5-methoxyoxolan-2-yl]methyl 4-methylbenzoate: Similar structure but with a methyl group instead of a phenyl group, leading to different chemical and biological properties.
[(2R,3S,5S)-3-chloro-5-methoxyoxolan-2-yl]methyl 4-phenylbenzoate:
[(2R,3S,5S)-3-fluoro-5-hydroxyoxolan-2-yl]methyl 4-phenylbenzoate: Similar structure but with a hydroxyl group instead of a methoxy group, affecting its solubility and interaction with biological targets.
Properties
Molecular Formula |
C19H19FO4 |
|---|---|
Molecular Weight |
330.3 g/mol |
IUPAC Name |
(3-fluoro-5-methoxyoxolan-2-yl)methyl 4-phenylbenzoate |
InChI |
InChI=1S/C19H19FO4/c1-22-18-11-16(20)17(24-18)12-23-19(21)15-9-7-14(8-10-15)13-5-3-2-4-6-13/h2-10,16-18H,11-12H2,1H3 |
InChI Key |
GPEUOGREWRRXPI-UHFFFAOYSA-N |
Canonical SMILES |
COC1CC(C(O1)COC(=O)C2=CC=C(C=C2)C3=CC=CC=C3)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




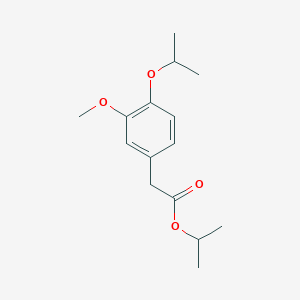
![Norfloxacin impurity J [EP impurity]](/img/structure/B13844655.png)
![3,4,8,9,10-Pentamethoxy-6H-benzo[c]chromen-6-one](/img/structure/B13844657.png)
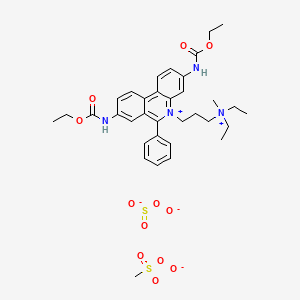
![(2R,3R,11bR)-9-Hydroxy-3-isobutyl-10-methoxy-1,3,4,6,7,11b-hexahydro-2H-pyrido[2,1-a]isoquinolin-2-yl L-valinate](/img/structure/B13844664.png)

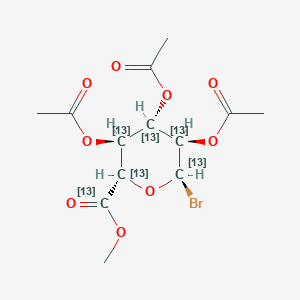
![D-[2,3,4,5-13C4]Ribose; D-Ribose-2,3,4,5-13C4](/img/structure/B13844688.png)
![3-{[(5-Chloro-2-thienyl)carbonyl]amino}pyridine-2-carboxylic acid](/img/structure/B13844692.png)
